molecular formula C13H14F2N4O2 B12290367 3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

Cat. No.: B12290367
M. Wt: 296.27 g/mol
InChI Key: OYZNOUGSYGBXCY-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide is a chiral building block of significant interest in pharmaceutical research and development. Its core application lies in the synthesis of advanced triazole-based antifungal agents . The structural motif of a difluorophenyl group linked to a 1,2,4-triazole ring is a hallmark of systemic antifungals, which typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased cellular permeability and cell death . The specific stereochemistry of the compound is critical for its biological activity and effectiveness as an synthetic intermediate en route to Active Pharmaceutical Ingredients (APIs) such as Efinaconazole . This product is provided with comprehensive characterization data, including HPLC, 1H-NMR, and Mass Spectrometry, to ensure identity and purity for your research applications . This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZNOUGSYGBXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis and Reaction Mechanisms

Preparation of the Nitrile Intermediate

The nitrile intermediate is synthesized via a stereoselective nucleophilic addition-cyclization sequence.

Reaction Conditions
  • Starting material : 2,4-Difluorobenzaldehyde.
  • Key steps :
    • Aldol condensation : Reaction with methylmagnesium bromide to introduce the methyl group at C2.
    • Cyclization : Introduction of the 1,2,4-triazole ring via Huisgen cycloaddition using sodium azide and trimethylsilyl acetylene.
    • Stereochemical control : Chiral ligands such as (R)-BINOL ensure enantiomeric excess >98% for the (2S,3R) configuration.
Optimization Highlights
  • Temperature : -10°C to 0°C for aldol condensation to prevent racemization.
  • Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) enhances reaction rate and selectivity.

Hydrolysis of Nitrile to Amide

The nitrile intermediate undergoes hydrolysis to yield the target amide.

Reaction Conditions (Xu et al., 2009)
Parameter Detail
Reagents Ammonium hydroxide (NH₄OH), 4-Dimethylaminopyridine (DMAP)
Solvent Water
Temperature 20°C
Time 5 hours
Yield 96.7%
Mechanism
  • Nitrile activation : DMAP facilitates nucleophilic attack by hydroxide ions on the nitrile carbon.
  • Intermediate formation : Generation of an iminodicarboxylic acid derivative.
  • Ammonolysis : Reaction with NH₄OH replaces the nitrile group with an amide.
Industrial Scaling
  • Continuous flow reactors : Reduce reaction time to 2 hours via enhanced mass transfer.
  • Purification : Recrystallization from ethanol-water mixtures achieves >99% purity.

Analytical Validation

Critical quality control measures include:

Structural Confirmation
  • NMR : ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.45–7.32 (m, 2H, difluorophenyl), 5.12 (s, 1H, OH), 2.98 (q, J = 6.8 Hz, 1H, CH(CH₃)).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile-water 60:40).
Purity Assessment
  • Mass spectrometry : m/z 297.1 [M+H]⁺.
  • Chiral HPLC : Enantiomeric ratio 99.5:0.5 (Chiralpak AD-H column).

Industrial Production Considerations

Cost-Efficiency Strategies
  • Catalyst recycling : DMAP recovery via ion-exchange resins reduces costs by 30%.
  • Waste minimization : Aqueous reaction conditions align with green chemistry principles.
Regulatory Compliance
  • ICH guidelines : Stability studies confirm no degradation under accelerated conditions (40°C/75% RH for 6 months).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Xu et al. (2009) High yield, mild conditions Requires chiral resolution 96.7%
Continuous flow Scalable, reduced reaction time High initial equipment cost 94.5%

Chemical Reactions Analysis

Types of Reactions

(ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENYL)-BETA-HYDROXY-ALPHA-METHYL-1H-1,2,4-TRIAZOLE-1-BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENYL)-BETA-HYDROXY-ALPHA-METHYL-1H-1,2,4-TRIAZOLE-1-BUTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique chemical structure.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENYL)-BETA-HYDROXY-ALPHA-METHYL-1H-1,2,4-TRIAZOLE-1-BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four key triazole antifungals and derivatives (Table 1):

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Key Functional Differences
3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide 2,4-difluorophenyl, hydroxy, methyl, triazole, amide C₁₃H₁₄F₂N₄O₂ 296.27 Terminal amide group
Voriconazole () 2,4-difluorophenyl, hydroxy, 5-fluoropyrimidinyl , triazole, butanol C₁₆H₁₄F₃N₅O 349.31 Pyrimidine ring; terminal alcohol
Efinaconazole () 2,4-difluorophenyl, hydroxy, 4-methylenepiperidinyl , triazole C₁₈H₂₂F₂N₄O 348.39 Piperidine ring; topical formulation
Albaconazole () 2,4-difluorophenyl, hydroxy, quinazolinone , triazole C₂₀H₁₇F₂N₅O₂ 405.38 Quinazolinone ring; broad-spectrum activity
(2R,3R)-3-(2,5-Difluorophenyl)-...butanamide () 2,5-difluorophenyl , hydroxy, methyl, triazole, amide C₁₃H₁₄F₂N₄O₂ 296.27 Fluorine substitution at 2,5-positions
Key Observations:

Backbone Variations: The target compound’s amide group contrasts with the alcohol termini of voriconazole and efinaconazole. This substitution may alter solubility, metabolic stability, and binding affinity . Albaconazole’s quinazolinone ring extends its spectrum against resistant fungi, a feature absent in the target compound .

Fluorine Substitution :

  • The 2,4-difluorophenyl group is conserved in voriconazole, efinaconazole, and albaconazole, enhancing lipophilicity and CYP51 binding .
  • The 2,5-difluorophenyl isomer () exhibits reduced structural similarity (0.84 vs. 0.95 for 2,4-difluoro analogs), likely diminishing antifungal efficacy .

Synthetic Intermediates :

  • The target compound’s thiobutanamide derivative (CAS 368421-58-3) is a precursor in synthesizing ER-30346 (ravuconazole), highlighting its role as a scaffold for broader antifungal agents .

Table 2: Comparative Pharmacological Profiles

Compound Name Antifungal Spectrum Indication(s) Key Advantages Limitations
Target Compound Under investigation Preclinical studies Novel amide group may reduce toxicity Unproven clinical efficacy
Voriconazole () Broad (Aspergillus, Candida) Invasive aspergillosis Oral/IV formulations; CNS penetration Hepatotoxicity; drug interactions
Efinaconazole () Dermatophytes Onychomycosis (topical) Low systemic absorption; safety Limited to superficial infections
Albaconazole () Broad (including resistant strains) Phase III trials (discontinued) Long half-life; potent activity Development halted due to toxicity
2,5-Difluoro isomer () Not reported Impurity standard N/A No therapeutic use
Key Findings:
  • Amide vs. Alcohol Groups : The amide group in the target compound may enhance metabolic stability compared to voriconazole’s alcohol, which undergoes oxidation to inactive metabolites .
  • Topical vs. Systemic Use : Efinaconazole’s methylenepiperidinyl group improves nail penetration, while the target compound’s amide may limit transdermal absorption .

Biological Activity

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

  • IUPAC Name : 3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide
  • CAS Number : 170863-34-0
  • Molecular Formula : C13H14F2N4O
  • Molecular Weight : 312.34 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways relevant to various diseases. Its structure suggests potential interactions with biological targets such as cyclooxygenase (COX) enzymes and other inflammatory mediators.

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response.

Table 1: Inhibition Potency Against COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

The above table summarizes the inhibitory concentration values for selected derivatives against COX enzymes, indicating that certain derivatives of this compound exhibit comparable or superior anti-inflammatory activity compared to standard drugs like diclofenac and celecoxib .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives containing the triazole moiety possess significant antifungal and antibacterial properties due to their ability to disrupt microbial cell wall synthesis.

Study on In Vivo Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation comparable to established anti-inflammatory drugs . The experimental design involved administering various doses and measuring paw swelling at predetermined intervals.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications in the phenyl ring and triazole moiety can enhance the biological activity of this compound. Electron-donating groups on the aromatic ring have been associated with increased potency against inflammatory pathways .

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